N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide
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Overview
Description
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a chlorophenyl group, and an adamantane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with Adamantane Carboxamide: The final step involves coupling the indole derivative with adamantane carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the adamantane carboxamide, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives of the adamantane carboxamide.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Research: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The adamantane moiety provides rigidity and stability, making it useful in the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, potentially inhibiting or activating them. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the adamantane carboxamide provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorophenyl)ethyl)-1-adamantanecarboxamide: Similar structure but lacks the indole moiety.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole: Contains both indole and benzophenone moieties.
Uniqueness
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide is unique due to the combination of the indole, chlorophenyl, and adamantane carboxamide groups. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2OS/c28-21-7-5-20(6-8-21)24-25(22-3-1-2-4-23(22)30-24)32-10-9-29-26(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQRLLQZMSMOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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